

# SRT 1460: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SRT 1460

Cat. No.: B1681105

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**SRT 1460** is a synthetic small molecule that has been investigated for its potential as an activator of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase involved in various cellular processes, including metabolism, stress resistance, and aging. This document provides a comprehensive technical overview of **SRT 1460**, including its chemical properties, mechanism of action, and relevant experimental protocols.

## Chemical Structure and Physicochemical Properties

**SRT 1460**, with the IUPAC name 3,4,5-trimethoxy-N-{2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,2]thiazol-6-yl]phenyl}benzamide, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	3,4,5-trimethoxy-N-{2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,2]thiazol-6-yl]phenyl}benzamide
CAS Number	925432-73-1
Molecular Formula	C <sub>26</sub> H <sub>29</sub> N <sub>5</sub> O <sub>4</sub> S
Molar Mass	507.61 g/mol
SMILES	<chem>COc1cc(cc(c1OC)OC)C(=O)Nc2ccccc2c3cn4c(csc4n3)CN5CCNCC5</chem>
Solubility	Soluble in DMSO (20 mg/mL, 39.4 mM)
Appearance	Crystalline solid

## Mechanism of Action and Biological Activity

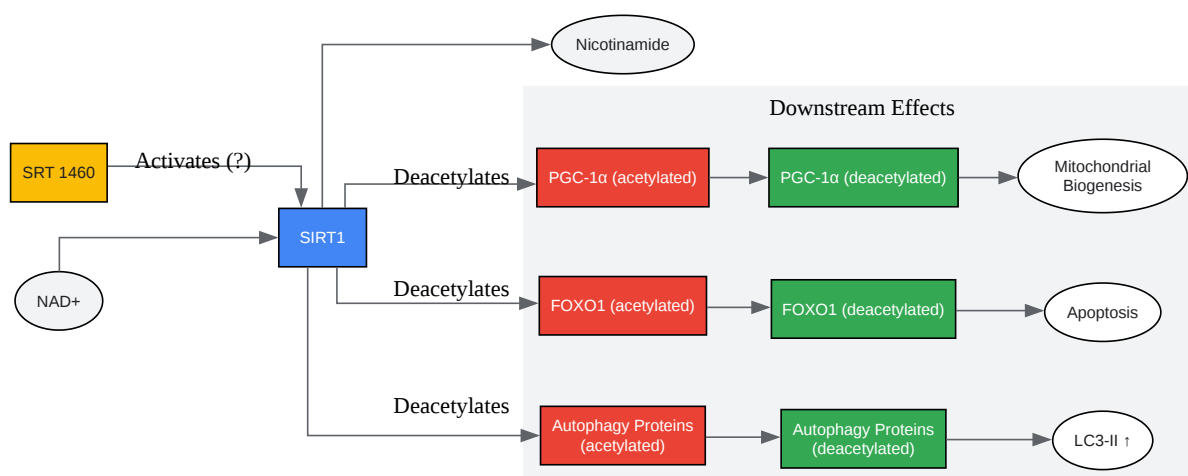
**SRT 1460** was initially identified as a potent activator of SIRT1, with an EC<sub>1.5</sub> of 2.9 μM, and it demonstrated good selectivity for SIRT1 over other sirtuin isoforms like SIRT2 and SIRT3 (EC<sub>1.5</sub> >300 μM).<sup>[3][4]</sup> In preclinical studies, **SRT 1460** showed promise in improving insulin sensitivity and lowering plasma glucose levels in models of metabolic disease.<sup>[3]</sup>

However, the direct activation of SIRT1 by **SRT 1460** has been a subject of scientific debate. Further investigations revealed that the apparent activation of SIRT1 by **SRT 1460** and other similar compounds, including resveratrol, is dependent on the use of synthetic peptide substrates tagged with a fluorophore.<sup>[5][6][7]</sup> Studies utilizing nuclear magnetic resonance (NMR), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) have suggested that **SRT 1460** may interact directly with the fluorophore-containing substrate rather than SIRT1 itself, leading to an apparent increase in enzyme activity.<sup>[6]</sup>

Despite the controversy surrounding its direct mechanism of action, **SRT 1460** has been shown to exert biological effects in cellular models. For instance, it has been reported to inhibit the viability of pancreatic cancer cells and increase the expression of the autophagy marker LC3-II.<sup>[2]</sup>

## Proposed Signaling Pathway of SRT 1460

The following diagram illustrates the proposed signaling pathway through which **SRT 1460** is thought to exert its effects, assuming an on-target effect on SIRT1.



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Proposed SRT1460 signaling pathway.

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **SRT 1460**.

### Fluorogenic SIRT1 Activation Assay

This protocol is adapted from commercially available kits and published studies for assessing SIRT1 activity using a fluorogenic substrate.

Materials:

- Recombinant human SIRT1 enzyme
- Fluorogenic SIRT1 substrate (e.g., a p53-derived peptide with an acetylated lysine and a C-terminal fluorophore like AMC or TAMRA)
- SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>)
- NAD<sup>+</sup> solution
- **SRT 1460** stock solution (in DMSO)
- Developer solution (containing a protease to cleave the fluorophore from the deacetylated peptide)
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Prepare the reaction mixture by adding SIRT1 assay buffer, NAD<sup>+</sup>, and the SIRT1 enzyme to each well of the microplate.
- Add **SRT 1460** at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., resveratrol).
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding the fluorogenic SIRT1 substrate to each well.
- Incubate the plate at 37°C for 30-60 minutes.
- Stop the reaction and develop the signal by adding the developer solution to each well.
- Incubate at room temperature for 15-30 minutes.
- Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Workflow for a fluorogenic SIRT1 activation assay.

## Cell Viability (MTT) Assay

This protocol is based on a method used to determine the IC<sub>50</sub> of **SRT 1460** in pancreatic cancer cell lines.[1]

Materials:

- Pancreatic cancer cell lines (e.g., Patu8988t, SU86.86, Panc-1)
- Complete cell culture medium
- **SRT 1460** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well clear microplate
- Spectrophotometric microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of **SRT 1460**. Include a vehicle control (DMSO).
- Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

- Measure the absorbance at a wavelength of 570 nm.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> value.

Workflow for a cell viability (MTT) assay.

## Conclusion

**SRT 1460** is a valuable tool for studying the biological roles of sirtuins and the pathways they regulate. While its direct mechanism of action as a SIRT1 activator is complex and subject to the experimental system used, its cellular effects are noteworthy. Researchers using **SRT 1460** should be mindful of the ongoing discussion regarding its interaction with fluorogenic substrates and consider employing multiple assay formats to validate their findings. The protocols and information provided in this guide are intended to support the design and execution of rigorous scientific investigations into the properties and activities of **SRT 1460**.

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## References

- 1. SIRT1 activating compounds (STACs) negatively regulate pancreatic cancer cell growth and viability through a SIRT1-lysosomal-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SRT-1460 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirt3 promotes the autophagy of HK-2 human proximal tubular epithelial cells via the inhibition of Notch-1/Hes-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Cytotoxicity against a Pancreatic Cancer Cell Line Combining Radiation and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

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